(4-Methylquinolin-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
(4-Methylquinolin-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a versatile compound with significant applications in scientific research. This compound is known for its unique chemical structure, which combines a quinoline derivative with an azetidine moiety, making it valuable in various fields such as drug discovery, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylquinolin-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-methylquinoline with a suitable azetidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions: (4-Methylquinolin-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
(4-Methylquinolin-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is utilized in materials science for developing advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Methylquinolin-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The quinoline and azetidine moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and mefloquine share the quinoline core structure and exhibit similar biological activities.
Azetidine Derivatives: Azetidine-based compounds like azetidine-2-carboxylic acid have comparable structural features and applications.
Uniqueness: (4-Methylquinolin-6-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone stands out due to its combined quinoline and azetidine structure, which imparts unique chemical and biological properties. This dual functionality enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research .
Properties
IUPAC Name |
(4-methylquinolin-6-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c1-12-5-8-19-16-4-3-13(9-15(12)16)17(24)23-10-14(11-23)22-18-20-6-2-7-21-18/h2-9,14H,10-11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYSDTYGIJWKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CC(C3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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